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molecular formula C10H9ClN2O2 B580935 Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate CAS No. 1296201-68-7

Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate

Cat. No. B580935
M. Wt: 224.644
InChI Key: PRZDNEWTCXZFFJ-UHFFFAOYSA-N
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Patent
US08841455B2

Procedure details

Potassium (E)-2-chloro-3-ethoxy-3-oxoprop-1-en-1-olate (300.8 g, 1594 mmol) was suspended in acetonitrile (800 mL) and 12.1 M aqueous HCl (32.1 mL, 388.9 mmol) was added slowly. The mixture was stirred at ambient temperature for 15 minutes. 4-Chloropyridin-2-amine (100 g, 777.8 mmol) was added to the mixture and heated to 35° C. for 20 hours. The mixture was cooled to ambient temperature and water (2500 mL) was added. The pH of the mixture was adjusted to 8.0-8.5 with 2.5 N aqueous NaOH (100 mL, 250 mmol) to precipitate the product. The solids were collected by filtration and washed with water (4000 mL). The material was dried under vacuum at 40° C. to the crude product (174.1 g, 100% yield). The crude material was further purified by dissolving the material in IPA (220 mL) at 65° C. At 65° C., water (130 mL) was added to the solution (maintaining a temperature>60° C.). The solution was slowly cooled over four hours to 20° C., during which time solid product crystallized out of the solution. The mixture was cooled to 10° C. and stirred for 16 hours. The solids were collected by filtration and washed with 10% IPA/water (v:v) (1000 mL). The material was dried under vacuum at 40° C. to give the purified product (134 g, 76.6% yield).
Quantity
300.8 g
Type
reactant
Reaction Step One
Name
Quantity
32.1 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Five
Name
Quantity
2500 mL
Type
solvent
Reaction Step Six
Yield
76.6%

Identifiers

REACTION_CXSMILES
Cl/[C:2](/[C:5]([O:7][CH2:8][CH3:9])=[O:6])=[CH:3]/[O-].[K+].Cl.[Cl:12][C:13]1[CH:18]=[CH:17][N:16]=[C:15]([NH2:19])[CH:14]=1.[OH-].[Na+]>C(#N)C.O>[Cl:12][C:13]1[CH:18]=[CH:17][N:16]2[C:2]([C:5]([O:7][CH2:8][CH3:9])=[O:6])=[CH:3][N:19]=[C:15]2[CH:14]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
300.8 g
Type
reactant
Smiles
Cl/C(=C/[O-])/C(=O)OCC.[K+]
Step Two
Name
Quantity
32.1 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)N
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)#N
Step Six
Name
Quantity
2500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 35° C. for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
to precipitate the product
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with water (4000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The material was dried under vacuum at 40° C. to the crude product (174.1 g, 100% yield)
CUSTOM
Type
CUSTOM
Details
The crude material was further purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving the material in IPA (220 mL) at 65° C
ADDITION
Type
ADDITION
Details
At 65° C., water (130 mL) was added to the solution (
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a temperature>60° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was slowly cooled over four hours to 20° C., during which time solid product
CUSTOM
Type
CUSTOM
Details
crystallized out of the solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 10° C.
STIRRING
Type
STIRRING
Details
stirred for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with 10% IPA/water (v:v) (1000 mL)
CUSTOM
Type
CUSTOM
Details
The material was dried under vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=2N(C=C1)C(=CN2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 134 g
YIELD: PERCENTYIELD 76.6%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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